Cas no 2044796-15-6 (1-phenyl-2-azabicyclo3.2.0heptane)

2044796-15-6 structure
Nome del prodotto:1-phenyl-2-azabicyclo3.2.0heptane
Numero CAS:2044796-15-6
MF:C12H15N
MW:173.254203081131
MDL:MFCD30476177
CID:5239341
PubChem ID:137701727
1-phenyl-2-azabicyclo3.2.0heptane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Azabicyclo[3.2.0]heptane, 1-phenyl-
- 1-phenyl-2-azabicyclo3.2.0heptane
-
- MDL: MFCD30476177
- Inchi: 1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2
- Chiave InChI: JLVFVQRXKUKNIZ-UHFFFAOYSA-N
- Sorrisi: C12(C3=CC=CC=C3)C(CC1)CCN2
1-phenyl-2-azabicyclo3.2.0heptane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312267-0.05g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 0.05g |
$1895.0 | 2025-03-19 | |
Enamine | EN300-312267-0.1g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 0.1g |
$1986.0 | 2025-03-19 | |
Enamine | EN300-312267-5.0g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 5.0g |
$6545.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036534-1g |
1-Phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95% | 1g |
¥11270.0 | 2023-03-12 | |
Enamine | EN300-312267-10.0g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 10.0g |
$9704.0 | 2025-03-19 | |
Enamine | EN300-312267-0.5g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 0.5g |
$2167.0 | 2025-03-19 | |
Enamine | EN300-312267-1.0g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 1.0g |
$2257.0 | 2025-03-19 | |
Enamine | EN300-312267-0.25g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 0.25g |
$2077.0 | 2025-03-19 | |
Enamine | EN300-312267-5g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 5g |
$6545.0 | 2023-09-05 | ||
Enamine | EN300-312267-2.5g |
1-phenyl-2-azabicyclo[3.2.0]heptane |
2044796-15-6 | 95.0% | 2.5g |
$4424.0 | 2025-03-19 |
1-phenyl-2-azabicyclo3.2.0heptane Letteratura correlata
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
2044796-15-6 (1-phenyl-2-azabicyclo3.2.0heptane) Prodotti correlati
- 1019566-16-5(2-(butylamino)methyl-6-methoxyphenol)
- 2138052-24-9(N-{[4-(1-aminoethyl)phenyl]methyl}-2-nitrobenzene-1-sulfonamide)
- 2256033-44-8(1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carbonitrile)
- 1805042-90-3(Methyl 5-chloromethyl-3-cyano-2-ethylbenzoate)
- 2138079-74-8(3-{[6-Chloro-2-(methoxymethyl)quinazolin-4-yl]sulfanyl}propanoic acid)
- 1342824-24-1((But-3-yn-1-yl)urea)
- 2060032-04-2(1-(4-bromo-3-methylphenyl)-2-methylcyclopentan-1-ol)
- 1806354-97-1(4,5-Dichloro-2-fluoroanisole)
- 852374-46-0(1-(azepan-1-yl)-2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)
- 2287285-50-9(1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2044796-15-6)1-phenyl-2-azabicyclo3.2.0heptane

Purezza:99%
Quantità:1g
Prezzo ($):1478.0